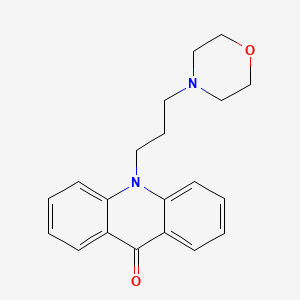
10-(3-Morpholinopropyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Morpholinopropyl)acridin-9(10H)-one is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine core linked to a morpholine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Morpholinopropyl)acridin-9(10H)-one typically involves the reaction of acridine derivatives with morpholine and propylating agents. One common method includes the following steps:
Starting Material: Acridine-9(10H)-one is used as the starting material.
Propylation: The acridine-9(10H)-one is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Morpholine Addition: The resulting propylated acridine is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(3-Morpholinopropyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-9-carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
10-(3-Morpholinopropyl)acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10-(3-Morpholinopropyl)acridin-9(10H)-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s interaction with DNA is facilitated by its planar acridine core, which can slide between the base pairs of the DNA helix.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(3-Morpholinopropyl)acridin-9(10H)-one is unique due to its specific structural features, including the morpholine ring and propyl chain, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-(3-morpholin-4-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O2/c23-20-16-6-1-3-8-18(16)22(19-9-4-2-7-17(19)20)11-5-10-21-12-14-24-15-13-21/h1-4,6-9H,5,10-15H2 |
InChI Key |
OROKSTPFWUDDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


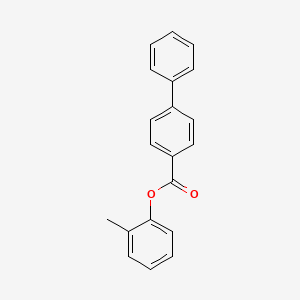
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
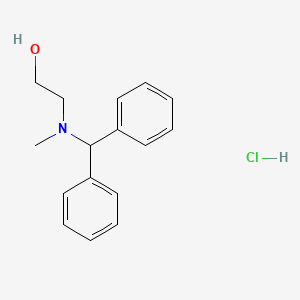
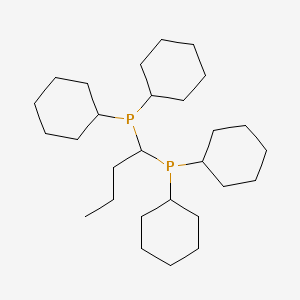

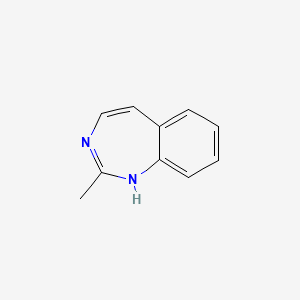

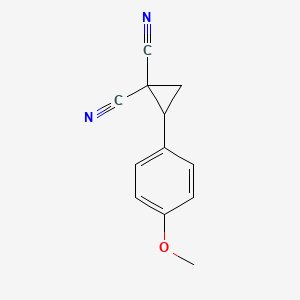
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135745.png)
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
